molecular formula C13H9BrClNO2 B13910294 2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine

2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine

Cat. No.: B13910294
M. Wt: 326.57 g/mol
InChI Key: APKABHVDPKOXLN-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine is a complex organic compound that features a unique combination of bromine, chlorine, and dioxole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-methylbenzo[d][1,3]dioxole followed by chlorination of the pyridine ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylbenzo[d][1,3]dioxol-2-yl)-5-bromopyridine
  • 2-(4-Fluoro-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine
  • 2-(4-Iodo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine

Uniqueness

2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

IUPAC Name

2-(4-bromo-2-methyl-1,3-benzodioxol-2-yl)-5-chloropyridine

InChI

InChI=1S/C13H9BrClNO2/c1-13(11-6-5-8(15)7-16-11)17-10-4-2-3-9(14)12(10)18-13/h2-7H,1H3

InChI Key

APKABHVDPKOXLN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)Br)C3=NC=C(C=C3)Cl

Origin of Product

United States

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